molecular formula C10H18O B8458067 (S)-3-n-butylcyclohexanone CAS No. 72746-41-9

(S)-3-n-butylcyclohexanone

Cat. No. B8458067
CAS RN: 72746-41-9
M. Wt: 154.25 g/mol
InChI Key: ORIINXCHZXECLA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727979B2

Procedure details

A solution of copper iodide (6.3 mmol) in dimethyl sulphide (12 ml) is cooled to 50° C. A solution of butyl lithium (6.2 mmol) is added dropwise accompanied by stirring and stirred for a further 5 to 15 mins. The reaction mixture is cooled to −78° C. and then a solution precooled to −78° C. of cyclohex-2-enone (6 mmol), dissolved in dimethyl sulphide (1 ml), is slowly added dropwise. After stirring for one hour at −78° C. the mixture is quenched with saturated aqueous ammonium chloride solution. The reaction mixture which has been heated to room temperature is extracted with diethyl ether. The combined ether phases are washed with saturated aqueous ammonium chloride solution and dried over sodium sulphate. After evaporating-off of the solvent the residue obtained is taken up in hexane, the solution is filtered and concentrated by evaporation. After chromatography of the residue on silica gel with ethyl acetate/hexane 1:4 pure 3-butylcyclohexanone is obtained (Tetrahedron 1989, 45 (2), 425-434).
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
6.3 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH:8]=[CH:7]1>CSC.CCCCCC.[Cu](I)I>[CH2:1]([CH:8]1[CH2:9][CH2:10][CH2:11][C:6](=[O:12])[CH2:7]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
6.2 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CSC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CSC
Name
Quantity
6.3 mmol
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 5 to 15 mins
Duration
10 (± 5) min
ADDITION
Type
ADDITION
Details
is slowly added dropwise
STIRRING
Type
STIRRING
Details
After stirring for one hour at −78° C. the mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is quenched with saturated aqueous ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture which has been heated to room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
WASH
Type
WASH
Details
The combined ether phases are washed with saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporating-off of the solvent the residue obtained
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727979B2

Procedure details

A solution of copper iodide (6.3 mmol) in dimethyl sulphide (12 ml) is cooled to 50° C. A solution of butyl lithium (6.2 mmol) is added dropwise accompanied by stirring and stirred for a further 5 to 15 mins. The reaction mixture is cooled to −78° C. and then a solution precooled to −78° C. of cyclohex-2-enone (6 mmol), dissolved in dimethyl sulphide (1 ml), is slowly added dropwise. After stirring for one hour at −78° C. the mixture is quenched with saturated aqueous ammonium chloride solution. The reaction mixture which has been heated to room temperature is extracted with diethyl ether. The combined ether phases are washed with saturated aqueous ammonium chloride solution and dried over sodium sulphate. After evaporating-off of the solvent the residue obtained is taken up in hexane, the solution is filtered and concentrated by evaporation. After chromatography of the residue on silica gel with ethyl acetate/hexane 1:4 pure 3-butylcyclohexanone is obtained (Tetrahedron 1989, 45 (2), 425-434).
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
6.3 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH:8]=[CH:7]1>CSC.CCCCCC.[Cu](I)I>[CH2:1]([CH:8]1[CH2:9][CH2:10][CH2:11][C:6](=[O:12])[CH2:7]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
6.2 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CSC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CSC
Name
Quantity
6.3 mmol
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 5 to 15 mins
Duration
10 (± 5) min
ADDITION
Type
ADDITION
Details
is slowly added dropwise
STIRRING
Type
STIRRING
Details
After stirring for one hour at −78° C. the mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is quenched with saturated aqueous ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture which has been heated to room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
WASH
Type
WASH
Details
The combined ether phases are washed with saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporating-off of the solvent the residue obtained
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.